

Application Notes and Protocols for the Quantification of 2-Aminobenzoxazole

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Compound of Interest

Compound Name: 2-Aminobenzoxazole

Cat. No.: B146116

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the quantitative analysis of **2-Aminobenzoxazole**. The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, including experimental protocols and expected performance data.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of **2-Aminobenzoxazole** in bulk materials and pharmaceutical formulations. This method offers good selectivity and sensitivity for routine analysis.

Data Presentation: HPLC-UV

| Parameter | Expected Performance | Reference |
|-----------------------------------|----------------------|-----------|
| Linearity Range | 1 - 100 µg/mL | [1][2] |
| Correlation Coefficient (r^2) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | [3] |
| Accuracy (% Recovery) | 98 - 102% | [4] |
| Precision (% RSD) | < 2% | [4] |

Experimental Protocol: HPLC-UV

Objective: To quantify **2-Aminobenzoxazole** using a validated HPLC-UV method.

Materials:

- **2-Aminobenzoxazole** reference standard
- HPLC grade acetonitrile
- HPLC grade water
- Formic acid or Orthophosphoric acid
- Volumetric flasks, pipettes, and other standard laboratory glassware
- 0.45 µm syringe filters

Instrumentation:

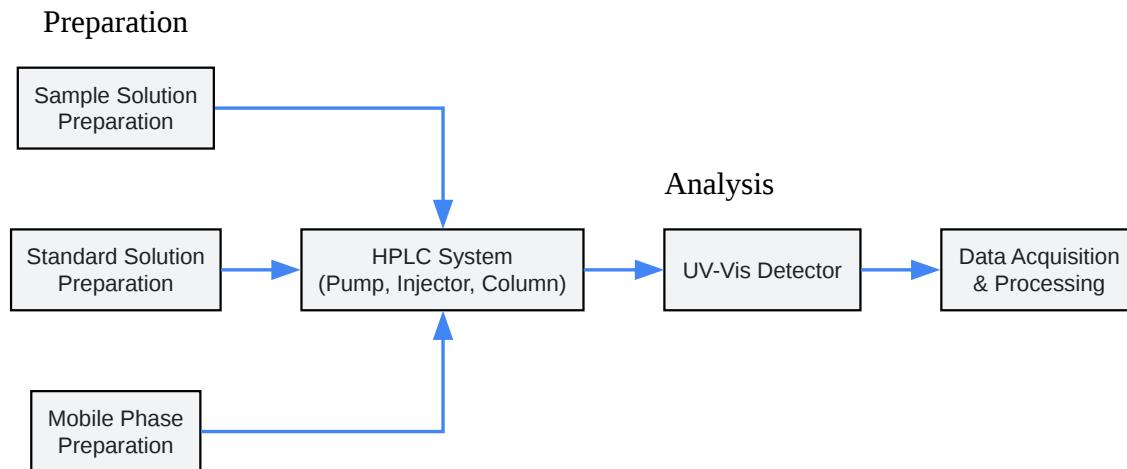
- HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
- Standard Solution Preparation:
 - Prepare a stock solution of **2-Aminobenzoxazole** (e.g., 1 mg/mL) in the mobile phase.
 - Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation:
 - Accurately weigh a sample containing **2-Aminobenzoxazole**.
 - Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
 - Filter the sample solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 (4.6 x 150 mm, 5 µm)
 - Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Injection Volume: 10 µL
 - Detection Wavelength: Determined by UV scan (typically around 270-280 nm)
- Analysis:
 - Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

- Inject the sample solutions and determine the concentration of **2-Aminobenzoxazole** from the calibration curve.

Visualization: HPLC-UV Experimental Workflow



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Caption: Workflow for HPLC-UV analysis of **2-Aminobenzoxazole**.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying **2-Aminobenzoxazole** in complex biological matrices such as plasma, urine, and tissue homogenates.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Data Presentation: LC-MS/MS

| Parameter | Expected Performance | Reference |
|-----------------------------------|----------------------|-----------|
| Linearity Range | 0.1 - 1000 ng/mL | [8] |
| Correlation Coefficient (r^2) | > 0.99 | [8] |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | [9] |
| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/mL | [10] |
| Accuracy (% Bias) | $\pm 15\%$ | [6] |
| Precision (% RSD) | < 15% | [6] |

Experimental Protocol: LC-MS/MS

Objective: To quantify **2-Aminobenzoxazole** in a biological matrix using a validated LC-MS/MS method.

Materials:

- **2-Aminobenzoxazole** reference standard
- Stable isotope-labeled internal standard (e.g., **2-Aminobenzoxazole-d4**)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid
- Solid-phase extraction (SPE) cartridges or protein precipitation reagents
- Biological matrix (e.g., plasma)

Instrumentation:

- LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
- UPLC/HPLC system.
- C18 or similar reversed-phase column.

Procedure:

- Standard and QC Sample Preparation:
 - Prepare stock solutions of **2-Aminobenzoxazole** and the internal standard in methanol.
 - Spike blank biological matrix with working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
- Sample Preparation (Protein Precipitation):
 - To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 10,000 x g for 10 minutes.
 - Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.
- LC Conditions:
 - Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Gradient Elution: Start with a low percentage of B, ramp up to elute the analyte, and then re-equilibrate.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 µL
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)

- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for **2-Aminobenzoxazole** and its internal standard. These transitions need to be optimized for the specific instrument.
- Optimize cone voltage and collision energy for maximum signal intensity.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
 - Quantify **2-Aminobenzoxazole** in samples using the regression equation from the calibration curve.

Visualization: LC-MS/MS Experimental Workflow



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Caption: Workflow for LC-MS/MS analysis of **2-Aminobenzoxazole**.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method suitable for the quantification of **2-Aminobenzoxazole** in pure form or simple formulations where interfering substances are minimal.

Data Presentation: UV-Vis Spectrophotometry

| Parameter | Expected Performance | Reference |
|---|--|-----------|
| Linearity Range | 2 - 20 $\mu\text{g}/\text{mL}$ | [11][12] |
| Correlation Coefficient (r^2) | > 0.998 | [12] |
| Molar Absorptivity ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$) | Dependent on solvent and λ_{max} | [11] |
| Limit of Detection (LOD) | 0.2 - 1.0 $\mu\text{g}/\text{mL}$ | [12] |
| Limit of Quantification (LOQ) | 0.6 - 3.0 $\mu\text{g}/\text{mL}$ | [12] |
| Accuracy (% Recovery) | 98 - 102% | [12] |
| Precision (% RSD) | < 2% | [12] |

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To determine the concentration of **2-Aminobenzoxazole** using UV-Vis spectrophotometry.

Materials:

- **2-Aminobenzoxazole** reference standard
- Spectroscopic grade solvent (e.g., ethanol, methanol, or a suitable buffer)
- Quartz cuvettes
- Volumetric flasks and pipettes

Instrumentation:

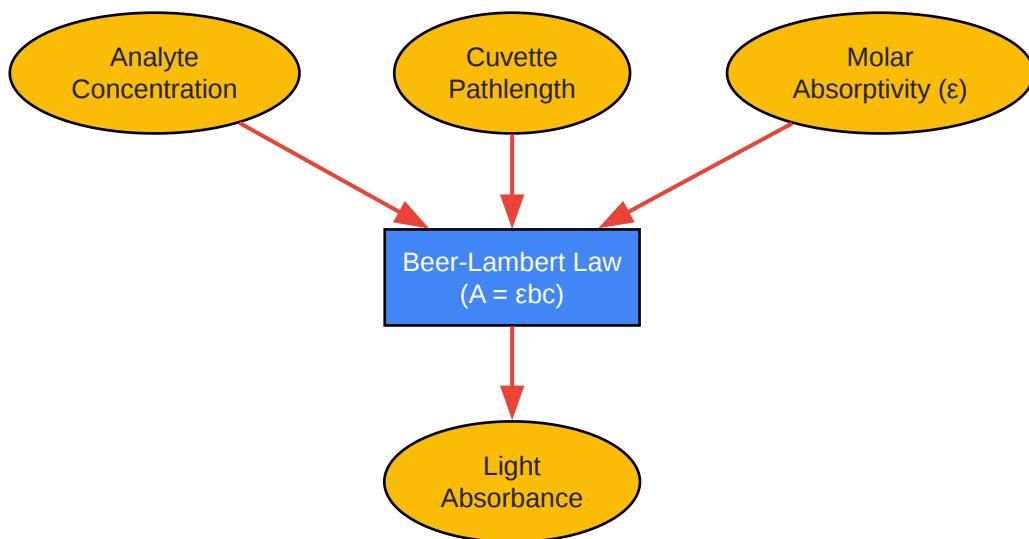
- UV-Vis Spectrophotometer (double beam recommended)

Procedure:

- Solvent Selection and Wavelength Maximum (λ_{max}) Determination:
 - Dissolve a small amount of **2-Aminobenzoxazole** in a suitable solvent (e.g., ethanol).

- Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}).
- Standard Solution Preparation:
 - Prepare a stock solution of **2-Aminobenzoxazole** (e.g., 100 $\mu\text{g}/\text{mL}$) in the chosen solvent.
 - Prepare a series of standard solutions by diluting the stock solution to concentrations within the expected linear range (e.g., 2, 5, 10, 15, 20 $\mu\text{g}/\text{mL}$).
- Sample Preparation:
 - Accurately prepare a sample solution of **2-Aminobenzoxazole** in the same solvent to a concentration that falls within the calibration range.
- Measurement:
 - Set the spectrophotometer to the predetermined λ_{max} .
 - Use the solvent as a blank to zero the instrument.
 - Measure the absorbance of each standard solution and the sample solution.
- Analysis:
 - Create a calibration curve by plotting absorbance versus the concentration of the standard solutions.
 - Determine the concentration of **2-Aminobenzoxazole** in the sample solution using the calibration curve.

Visualization: Logical Relationship in Spectrophotometry

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Caption: The relationship defined by the Beer-Lambert Law.

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